molecular formula C23H25N5O2 B11203260 1-(2,4-Dimethylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(2,4-Dimethylphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11203260
M. Wt: 403.5 g/mol
InChI Key: TYRFRBOQPZESMW-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a dimethylphenyl group, a morpholinyl-pyridazinyl group, and a phenylurea moiety, which contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactionsThe final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2,4-DIMETHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-DIMETHYLPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C23H25N5O2/c1-16-6-7-20(17(2)14-16)25-23(29)24-19-5-3-4-18(15-19)21-8-9-22(27-26-21)28-10-12-30-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,29)

InChI Key

TYRFRBOQPZESMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C

Origin of Product

United States

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